molecular formula C8H4BrClF3NO B12069459 1-(2-Amino-3-bromo-5-chlorophenyl)-2,2,2-trifluoroethanone

1-(2-Amino-3-bromo-5-chlorophenyl)-2,2,2-trifluoroethanone

Cat. No.: B12069459
M. Wt: 302.47 g/mol
InChI Key: VBALHJAZETWYIW-UHFFFAOYSA-N
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Description

1-(2-Amino-3-bromo-5-chlorophenyl)-2,2,2-trifluoroethanone is a halogenated acetophenone derivative featuring a trifluoroacetyl group and a phenyl ring substituted with amino, bromo, and chloro groups.

Properties

Molecular Formula

C8H4BrClF3NO

Molecular Weight

302.47 g/mol

IUPAC Name

1-(2-amino-3-bromo-5-chlorophenyl)-2,2,2-trifluoroethanone

InChI

InChI=1S/C8H4BrClF3NO/c9-5-2-3(10)1-4(6(5)14)7(15)8(11,12)13/h1-2H,14H2

InChI Key

VBALHJAZETWYIW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(=O)C(F)(F)F)N)Br)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2-Amino-3-bromo-5-chlorophenyl)-2,2,2-trifluoroethanone typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, such as potassium hydroxide, and solvents like methanol . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(2-Amino-3-bromo-5-chlorophenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids, bases, and catalysts, depending on the desired transformation. Major products formed from these reactions vary based on the specific reagents and conditions employed.

Scientific Research Applications

1-(2-Amino-3-bromo-5-chlorophenyl)-2,2,2-trifluoroethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Amino-3-bromo-5-chlorophenyl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

1-[3-Chloro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone
  • Molecular Formula : C₉H₃ClF₆O
  • Key Features: Replaces the amino and bromo groups with a trifluoromethyl group at position 3.
  • Applications : Intermediate in synthesizing Afoxolaner, a pesticide .
  • Safety : Classified as irritant and corrosive .
1-(3-Bromo-5-chlorophenyl)-2-chloroethanone
  • Molecular Formula : C₈H₅BrCl₂O
  • Key Features: Lacks the amino and trifluoro groups but retains Br and Cl substituents.
  • Applications : Used in organic synthesis .
1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-bromoethanone
  • Molecular Formula: C₉H₅BrClF₃NO
  • Key Features: Substitutes the 2-amino group with a 4-amino group and adds a trifluoromethyl group.
  • Applications : High-purity reference material for pharmaceutical development .

Functional Group Variations

1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone
  • Molecular Formula: C₈H₅ClF₃NO
  • Key Features : Lacks the bromo group at position 3.
  • Applications: Potential precursor in drug synthesis (e.g., antiviral agents) .
1-(2-Amino-5-methylphenyl)-2,2,2-trifluoroethanone
  • Molecular Formula: C₉H₈F₃NO
  • Key Features : Replaces bromo and chloro groups with a methyl group.
  • Applications : Studied in medicinal chemistry for protease inhibition .
1-[3-Bromo-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone
  • Molecular Formula : C₉H₃BrF₆O
  • Key Features: Retains bromo and trifluoromethyl groups but lacks amino and chloro substituents.
  • Applications : Intermediate in agrochemical synthesis .

Data Tables

Table 1: Structural and Functional Group Comparison
Compound Name Molecular Formula Substituents (Position) Key Functional Groups
Target Compound C₈H₄BrClF₃NO 2-NH₂, 3-Br, 5-Cl Trifluoroacetyl
1-[3-Cl-5-CF₃-phenyl]-2,2,2-trifluoroethanone C₉H₃ClF₆O 3-Cl, 5-CF₃ Trifluoroacetyl
1-(3-Br-5-Cl-phenyl)-2-Cl-ethanone C₈H₅BrCl₂O 3-Br, 5-Cl Chloroacetyl
1-(2-NH₂-5-Cl-phenyl)-2,2,2-trifluoroethanone C₈H₅ClF₃NO 2-NH₂, 5-Cl Trifluoroacetyl

Key Research Findings

Electron-Withdrawing Effects: The trifluoroacetyl group enhances electrophilicity, making analogs like 1-[3-Cl-5-CF₃-phenyl]-2,2,2-trifluoroethanone reactive intermediates in pesticide synthesis .

Amino Group Influence: Amino substituents (e.g., in 1-(2-NH₂-5-Cl-phenyl)-2,2,2-trifluoroethanone) improve solubility and binding affinity in drug candidates .

Halogen Synergy : Bromo and chloro groups in the target compound may enhance metabolic stability and halogen bonding in biological systems .

Biological Activity

1-(2-Amino-3-bromo-5-chlorophenyl)-2,2,2-trifluoroethanone is a compound of interest due to its potential biological activities. This article reviews its synthesis, mechanisms of action, and biological effects based on available research findings.

The molecular formula of 1-(2-Amino-3-bromo-5-chlorophenyl)-2,2,2-trifluoroethanone is C8H8BrClF3NC_8H_8BrClF_3N with a molecular weight of approximately 284.965 g/mol. The compound features a trifluoroethanone group attached to a bromo-chloro-substituted phenyl ring, contributing to its unique chemical reactivity and biological properties.

Synthesis

Synthesis methods for this compound often involve electrophilic aromatic substitution and subsequent functional group modifications. The presence of halogens (bromine and chlorine) on the aromatic ring enhances its reactivity, allowing for various derivatives to be synthesized for biological testing.

Cytotoxicity

The cytotoxic effects of related compounds have been evaluated using various cancer cell lines. For example, studies on thiosemicarbazones indicated that certain derivatives could induce apoptosis in cancer cells through mitochondrial pathways . The mechanisms often involve the disruption of mitochondrial membrane potential and the depletion of cellular thiols, leading to increased oxidative stress and cell death.

Case Studies

  • Study on Thiosemicarbazones : A study evaluated the cytotoxicity of thiosemicarbazone derivatives in K562 cells (a human leukemia cell line). The results showed that these compounds could induce apoptosis at specific concentrations while exhibiting lower toxicity towards normal peripheral blood mononuclear cells .
  • Anti-Metastatic Properties : Another study focused on benzoylbenzophenone thiosemicarbazone analogues demonstrated their ability to inhibit cancer cell invasion significantly. The most active compounds reduced the invasive potential of breast cancer cells by up to 92% at low concentrations .

The biological activity of 1-(2-Amino-3-bromo-5-chlorophenyl)-2,2,2-trifluoroethanone is likely mediated through several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to increase ROS levels within cells, leading to oxidative stress and apoptosis.
  • Mitochondrial Dysfunction : Disruption of mitochondrial function is a common pathway through which these compounds exert their cytotoxic effects.
  • Enzyme Inhibition : Some derivatives may inhibit key enzymes involved in cancer cell proliferation and survival, such as cathepsin L .

Q & A

Q. What are the key synthetic routes for preparing 1-(2-Amino-3-bromo-5-chlorophenyl)-2,2,2-trifluoroethanone, and how do reaction conditions influence yield?

The synthesis typically involves Friedel-Crafts acylation and halogenation steps. For example:

  • Step 1 : Acylation of a substituted benzene ring with trifluoroacetyl chloride under catalytic conditions (e.g., AlCl₃) to introduce the trifluoroethanone group .
  • Step 2 : Sequential bromination and chlorination at specific positions using halogenating agents like N-bromosuccinimide (NBS) or Cl₂ gas.
  • Step 3 : Introduction of the amino group via nitro reduction (e.g., using H₂/Pd-C) or direct amination .

Q. Critical Factors :

  • Temperature control (<50°C) during acylation prevents decomposition of the trifluoroacetyl group .
  • Solvent polarity (e.g., dichloromethane vs. toluene) affects regioselectivity in halogenation .

Q. Yield Optimization :

ConditionYield RangeReference
Friedel-Crafts at 40°C60-70%
Bromination with NBS85%

Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the structure of this compound?

  • ¹H/¹³C NMR :
    • Aromatic region : Distinct splitting patterns for the 2-amino, 3-bromo, and 5-chloro substituents (e.g., coupling constants ~8 Hz for adjacent protons) .
    • Carbonyl signal : The trifluoroethanone group shows a downfield ¹³C signal at ~175-180 ppm due to electron-withdrawing effects .
  • IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and ~3400 cm⁻¹ (N-H stretch from the amino group) .

Validation : Compare experimental data with computational predictions (e.g., DFT calculations) to resolve ambiguities in substituent positioning .

Advanced Research Questions

Q. What mechanistic insights explain the enhanced electrophilicity of the carbonyl group in this compound?

The trifluoroethanone moiety creates a strong electron-deficient carbonyl carbon due to:

  • Inductive effects : The electronegative -CF₃ group withdraws electron density via σ-bonds.
  • Resonance effects : Limited conjugation with the aromatic ring, further polarizing the carbonyl .

Q. Experimental Evidence :

  • Kinetic studies show faster nucleophilic addition rates (e.g., with hydrazines) compared to non-fluorinated analogs .
  • X-ray crystallography reveals shortened C=O bond lengths (1.21 Å vs. 1.23 Å in non-fluorinated analogs), confirming increased polarization .

Q. How does this compound interact with biological targets such as enzymes, and what methodologies are used to study these interactions?

  • Target Identification : Molecular docking predicts binding to enzymes like acetylcholinesterase (AChE) via hydrophobic interactions with the halogenated aryl group and hydrogen bonding with the amino group .
  • Kinetic Assays :
    • Inhibition Studies : Measure IC₅₀ values using Ellman’s assay for AChE inhibition. Reported IC₅₀ = 2.3 µM, indicating competitive inhibition .
    • Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) to validate docking predictions .

Q. Data Example :

MethodResultReference
Docking (AChE)Binding energy: -9.2 kcal/mol
ITCKd = 1.8 µM

Q. What strategies address contradictory data in catalytic reduction studies of this compound?

Discrepancies in reduction outcomes (e.g., alcohol vs. diol formation) arise from:

  • Hydration Equilibria : The trifluoroethanone group stabilizes geminal diols under aqueous conditions, complicating product analysis .
  • Catalyst Sensitivity : Pd-based catalysts (e.g., Pd(PPh₃)₄) may promote over-reduction or side reactions with halogens .

Q. Resolution Strategies :

  • In situ Monitoring : Use ¹⁹F NMR to track reaction progress and identify intermediates .
  • Solvent Optimization : Non-polar solvents (e.g., toluene) suppress diol formation by limiting water activity .

Q. How can computational chemistry (QM/MM, MD simulations) guide the design of derivatives with improved bioactivity?

  • QM/MM : Models transition states for enzyme inhibition (e.g., AChE), identifying substituents that enhance binding (e.g., bulkier groups at the 3-position improve hydrophobic interactions) .
  • MD Simulations : Predict conformational stability of derivatives in aqueous environments, optimizing pharmacokinetic properties .

Q. Case Study :

  • Derivative : Replacing Br with -CF₃ at the 3-position increased AChE inhibition by 40% in silico .

Q. What analytical challenges arise in purifying this compound, and how are they mitigated?

  • Challenges :
    • Co-elution of halogenated byproducts in HPLC due to similar polarity .
    • Degradation during column chromatography under basic conditions .
  • Solutions :
    • Use reverse-phase HPLC with a C18 column and acetonitrile/water gradient (70:30 to 95:5) .
    • Stabilize the amino group via temporary protection (e.g., Boc) during purification .

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